molecular formula C12H16O4 B8570434 Methyl 3-(2,4-dimethoxyphenyl)propanoate

Methyl 3-(2,4-dimethoxyphenyl)propanoate

Cat. No. B8570434
M. Wt: 224.25 g/mol
InChI Key: QMBXDFXFCRVADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,4-dimethoxyphenyl)propanoate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 3-(2,4-dimethoxyphenyl)propanoate

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 3-(2,4-dimethoxyphenyl)propanoate

InChI

InChI=1S/C12H16O4/c1-14-10-6-4-9(11(8-10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3

InChI Key

QMBXDFXFCRVADN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20.8 g of 2,4-dimethoxycinnamic acid are dissolved in a hot mixture of 500 ml of methanol and 100 ml of ethyl acetate and, after addition of 1 g of catalyst (10% Pd/C), hydrogenated under atmospheric pressure. The uptake of hydrogen ought to be complete after 3 hours. If the hydrogenation is incomplete, more fresh catalyst is added. After the reaction is complete, the catalyst is removed, the solution is concentrated to about 200 ml, 20 ml of an approx. 2.4 M methanolic hydrochloric acid solution are added, and the mixture is left to stand at room temperature for 2 days. The esterification is then complete. The methanol is removed in vacuo, the residue is taken up in 200 ml of ethyl acetate, and the organic phase is washed with NaHCO3 solution and saturated NaCl solution (50 ml each 3 times), dried over Na2SO4 and concentrated.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

113.8 g of methyl 2,4-dimethoxycinnamate are dissolved in 1.5 1 of methanol while heating and are hydrogenated on 5 g of catalyst (10% Pd/C). The catalyst is removed by filtration and the filtrate is concentrated. 113 g of an oil remain and are immediately used in the subsequent Friedel-Crafts acylation.
Quantity
113.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Two

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